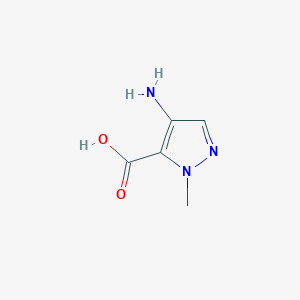

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid

描述

Historical Context and Discovery

The development of this compound stems from the broader historical evolution of pyrazole chemistry, which began in the late 19th century. The term pyrazole was originally coined by German chemist Ludwig Knorr in 1883, establishing the foundation for this important class of heterocyclic compounds. The classical synthetic methodology for pyrazole derivatives was subsequently developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, laying the groundwork for future developments in this field.

The 5-aminopyrazole system, to which this compound belongs, has attracted considerable interest throughout the past century due to its extensive applications in pharmaceutical and agrochemical industries. These compounds have been systematically investigated for over one hundred years, with their chemistry being comprehensively reviewed in specialized publications during the 1960s, specifically in books published in 1964 and 1967. The evolution of synthetic methodologies for aminopyrazole carboxylic acids has been particularly noteworthy, with researchers continuously developing more efficient and atom-economical approaches to access these valuable heterocyclic scaffolds.

Significance in Pyrazole Chemistry

This compound holds particular significance within pyrazole chemistry due to its multifaceted synthetic utility and biological relevance. Aminopyrazoles, as a class, are recognized as advantageous frameworks capable of providing useful ligands for various receptors and enzymes, including p38 mitogen-activated protein kinase and different kinase systems. The specific structural features of this compound make it particularly valuable as a synthetic intermediate.

Interest in the chemistry of 4-aminopyrazole carboxylic acid derivatives has been increasingly recognized, particularly because their derivatives serve as ideal precursors for the synthesis of biologically active pyrazolo[4,3-d]pyrimidine ring systems. This synthetic utility has led to extensive research into developing efficient methodologies for accessing these compounds. The reported synthetic approaches to these derivatives have evolved from multistep, non-atom economical, and environmentally unfriendly processes to more streamlined methodologies that better align with modern green chemistry principles.

The significance of this compound extends beyond its role as a synthetic intermediate. The structural framework provides a platform for exploring structure-activity relationships in medicinal chemistry applications, where modifications to the amino and carboxylic acid functionalities can lead to compounds with diverse biological activities. The presence of both electron-donating amino groups and electron-withdrawing carboxylic acid groups creates unique electronic properties that influence both reactivity and biological interactions.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as this compound. Alternative nomenclature systems may refer to this compound as 4-amino-2-methylpyrazole-3-carboxylic acid, reflecting different numbering conventions for the pyrazole ring system.

Table 1: Structural and Identification Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 790164-97-5 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 |

| InChI Code | 1S/C5H7N3O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,6H2,1H3,(H,9,10) |

| InChI Key | KMLOGBKLHVLMHE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN1C(=C(C=N1)N)C(=O)O |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Typical Purity | 95% |

The structural classification of this compound places it within the broader category of azoles, specifically as a pyrazole derivative. Pyrazoles are characterized as heterocycles containing a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution positions. The compound features multiple functional groups that contribute to its chemical versatility: an amino group at position 4 providing nucleophilic character, a methyl group at position 1 affecting steric and electronic properties, and a carboxylic acid group at position 5 conferring electrophilic character and hydrogen bonding capability.

The structural features of this compound enable various chemical transformations and interactions. The amino group can participate in hydrogen bonding both as a donor and acceptor, facilitating interactions in crystal lattices or with biological targets such as enzyme active sites. The carboxylic acid functionality provides opportunities for esterification, amidation, and metal coordination reactions, while the methyl substituent influences the compound's lipophilicity and steric profile.

Position within Heterocyclic Chemistry Research

This compound occupies a prominent position within contemporary heterocyclic chemistry research, representing an important heterocyclic template that continues to attract considerable scientific interest. The compound's significance extends across multiple research domains, including synthetic methodology development, medicinal chemistry applications, and materials science investigations.

Within the broader context of heterocyclic research, the 5-aminopyrazole system has been extensively studied using various synthetic methods developed through 2010 and beyond. These methodologies particularly focus on reactions involving beta-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines, as well as novel miscellaneous synthetic approaches. The continued development of synthetic routes to aminopyrazole carboxylic acids reflects their importance as versatile building blocks in organic synthesis.

Recent research has emphasized the development of more efficient synthetic pathways to 4-aminopyrazole derivatives. A notable route involves the reaction of 2-arylhydrazononitriles with alpha-haloacid derivatives, as reported by Elnagdi and other researchers. This methodology represents a significant advancement in the field, offering improved atom economy and environmental compatibility compared to earlier synthetic approaches.

The compound's position in heterocyclic chemistry research is further reinforced by its role in accessing more complex heterocyclic systems. The ability of this compound derivatives to serve as precursors for pyrazolo[4,3-d]pyrimidine ring systems has made them particularly valuable in drug discovery research. These fused heterocyclic systems often exhibit enhanced biological activity compared to their simpler pyrazole precursors, making the development of efficient synthetic routes to aminopyrazole carboxylic acids a priority in pharmaceutical research.

Contemporary research also explores the use of these compounds in developing novel materials with specific electronic or photonic properties. The electronic characteristics imparted by the amino and carboxylic acid substituents make these pyrazole derivatives attractive candidates for applications in organic electronics and photovoltaic devices. The ability to modify the electronic properties through derivatization of the functional groups provides researchers with a versatile platform for materials design.

属性

IUPAC Name |

4-amino-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLOGBKLHVLMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343193 | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790164-97-5 | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790164-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

AMPC has been investigated for its potential therapeutic properties, particularly as an anticancer agent . Studies have shown that derivatives of AMPC can inhibit the proliferation of cancer cells. For instance, certain derivatives were found to significantly inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells with inhibition percentages of 54.25% and 38.44%, respectively.

Case Study: Anticancer Activity

- Objective: Evaluate the anticancer potential of AMPC derivatives.

- Method: In vitro assays on various cancer cell lines.

- Results: Significant growth inhibition observed in specific cell lines, indicating potential for further development as anticancer agents.

Anti-inflammatory Properties

Research indicates that AMPC exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases, making it a candidate for further pharmacological studies.

Case Study: Anti-inflammatory Activity

- Objective: Assess the anti-inflammatory effects of AMPC.

- Method: Cytokine release assays in macrophage cultures.

- Results: Reduced levels of TNF-α observed, supporting its role as a therapeutic agent.

Agricultural Applications

AMPC and its derivatives have been explored as potential fungicides and herbicides due to their ability to inhibit specific enzymes involved in plant pathogen metabolism. The compound's structure allows it to interact with biological targets in phytopathogenic organisms, providing a basis for developing new agrochemicals .

Data Table: Efficacy Against Phytopathogens

| Compound | Target Pathogen | Inhibition (%) |

|---|---|---|

| AMPC Derivative A | Fusarium oxysporum | 75 |

| AMPC Derivative B | Botrytis cinerea | 68 |

| AMPC Derivative C | Phytophthora infestans | 82 |

Material Science

In material science, AMPC is utilized as a building block for synthesizing more complex organic materials. Its unique chemical properties allow it to be incorporated into polymers or other materials for enhanced performance characteristics.

作用机制

The mechanism by which 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to a biological response.

相似化合物的比较

5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but different position of amino group.

3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Different position of amino group and carboxylic acid group.

Uniqueness: The uniqueness of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid lies in its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to its analogs.

生物活性

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (AMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of AMPC can be represented as follows:

This structure includes a pyrazole ring with an amino group and a carboxylic acid group that contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of AMPC and its derivatives. For example, derivatives of pyrazole compounds have shown significant inhibitory effects on various cancer cell lines:

- HeLa (cervical cancer) : Mean growth inhibition of 54.25%.

- HepG2 (liver cancer) : Mean growth inhibition of 38.44% .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | HeLa | 54.25 |

| This compound | HepG2 | 38.44 |

These findings suggest that AMPC may serve as a promising scaffold for the development of new anticancer agents.

Anti-inflammatory Properties

AMPC has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit the release of pro-inflammatory cytokines, such as TNF-α, in LPS-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases .

Antimicrobial Activity

AMPC and its derivatives exhibit antimicrobial properties against various pathogens. A study indicated that certain pyrazole derivatives showed inhibitory effects against both bacterial and viral strains, highlighting their potential as broad-spectrum antimicrobial agents .

The biological activity of AMPC is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : AMPC may act as an enzyme inhibitor by binding to the active site, thereby blocking enzymatic activity.

- Cellular Pathways : It can disrupt microbial cell wall synthesis or inhibit key metabolic enzymes, leading to cell death or growth inhibition in pathogens and cancer cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of AMPC derivatives:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like cisplatin .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties showed that AMPC could effectively reduce inflammation markers in vitro, indicating its potential use in treating inflammatory conditions .

化学反应分析

Substitution Reactions

The amino group at the 4-position participates in electrophilic and nucleophilic substitution reactions.

Key Examples:

-

Bromination: In the presence of bromine (Br₂) in organic solvents like dichloromethane at 10–50°C, the amino group can be replaced by bromine, forming 4-bromo derivatives. This reaction is critical in synthesizing intermediates for pharmaceuticals like Sildenafil .

-

Amination: The brominated derivative can undergo nucleophilic substitution with ammonia or amines in alcoholic solutions under basic conditions (e.g., Na₂CO₃) at 40–100°C to reintroduce amino groups .

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 10–50°C | 4-Bromo-1-methylpyrazole-5-carboxylic acid | |

| Amination | NH₃/MeOH, Na₂CO₃, 40–100°C | 4-Amino derivatives |

Oxidation Reactions

The pyrazole ring and functional groups undergo oxidation under controlled conditions.

Key Pathways:

-

N-Oxide Formation: Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyrazole ring to form N-oxides, altering electronic properties.

-

Carboxylic Acid Oxidation: Strong oxidants like potassium permanganate (KMnO₄) can decarboxylate the carboxylic acid group, yielding CO₂ and a hydroxylated pyrazole derivative.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Oxidation | H₂O₂/AcOH, 60°C | 1-Methylpyrazole-5-carboxylic acid N-oxide | |

| Decarboxylation | KMnO₄, H₂SO₄, Δ | 4-Amino-1-methylpyrazole |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols, while the amino group remains stable under typical reducing conditions.

Key Example:

-

Carboxylic Acid Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether reduces the carboxylic acid to a hydroxymethyl group, producing 5-(hydroxymethyl)-4-amino-1-methylpyrazole.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid Reduction | LiAlH₄, Et₂O, 0°C | 5-(Hydroxymethyl)-4-amino-1-methylpyrazole |

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions.

Key Pathways:

-

Esterification: Reaction with ethanol in the presence of H₂SO₄ forms the ethyl ester, useful for further modifications.

-

Amidation: Thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines to yield amides.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | EtOH, H₂SO₄, Δ | Ethyl 4-amino-1-methylpyrazole-5-carboxylate | |

| Amidation | SOCl₂, RNH₂ | 4-Amino-1-methylpyrazole-5-carboxamide |

Ring Modification Reactions

Electrophilic substitution on the pyrazole ring is limited due to electron-withdrawing groups (carboxylic acid and amino), but directed metalation strategies enable functionalization.

Example:

-

Directed Ortho-Metalation: Using lithium diisopropylamide (LDA), the ring can be functionalized at the 3-position with electrophiles like iodomethane.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Metalation | LDA, THF, -78°C; CH₃I | 3-Methyl-4-amino-1-methylpyrazole-5-carboxylic acid |

准备方法

Classical Synthetic Route via Hydrazine and β-Ketoester Cyclization

The classical and widely employed method for synthesizing 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid involves the reaction of hydrazine derivatives with ethyl acetoacetate or ethyl cyanoacetate under acidic catalysis. This cyclocondensation forms the pyrazole ring with subsequent substitution yielding the amino and carboxylic acid functionalities.

- Starting materials: Hydrazine or methyl hydrazine; ethyl acetoacetate or ethyl cyanoacetate.

- Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), ethanol, or toluene.

- Reaction conditions: Reflux temperatures typically between 70–100°C.

- Post-reaction treatment: Recrystallization or column chromatography for purification.

Mechanism: The hydrazine attacks the β-ketoester carbonyl, followed by cyclization and elimination steps to form the pyrazole ring. Methylation at N-1 is introduced via methyl hydrazine or alkylation steps.

Industrial-Scale Synthesis via Ethyl Cyanoacetate and Methyl Hydrazine

A patented industrial process (CN105646357A) describes an efficient synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, a close analog, which can be hydrolyzed to the acid. This method highlights operational simplicity, high yield, and environmental safety.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Addition of ethyl cyanoacetate derivative and toluene solvent in reactor | Stirring at ambient temperature | Ensures dissolution |

| 2 | Dropwise addition of 40% aqueous methyl hydrazine solution | 20–25°C, maintained at 22–30°C | Controlled temperature prevents side reactions |

| 3 | Reflux heating for 2 hours | Reflux temperature of toluene (~110°C) | Promotes cyclization |

| 4 | Cooling to 9–10°C and filtration | Cooling by chilled brine | Isolates product as filter cake |

| 5 | Drying of filter cake | Ambient or mild heating | Yields pyrazole amine derivative |

- Use of aqueous methyl hydrazine reduces toxicity and cost.

- Toluene as solvent facilitates easy separation and recycling.

- High conversion efficiency and product yield.

- Environmentally friendly with minimal waste emission.

This process is amenable to scale-up for industrial production due to its operational simplicity and safety profile.

Alkylation of Pyrazole-3-carboxylic Esters

Another approach involves alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides or dialkyl sulfates to introduce the N-1 methyl group, followed by hydrolysis to yield the carboxylic acid.

- Alkylation is performed on the pyrazole ring nitrogen.

- Alkylating agents include methyl iodide, dimethyl sulfate, or tosylates.

- Reaction typically occurs in polar solvents under basic conditions.

- Separation of isomeric products may be required due to regioselectivity challenges.

- Hydrolysis of esters to acids is performed under acidic or basic conditions.

This method, while effective, may require chromatographic separation and careful control of reaction conditions to avoid side reactions and is less favored industrially compared to direct cyclization methods.

Synthesis via Reaction of 2-Arylhydrazononitriles with α-Haloacid Derivatives

Recent research explores alternative routes involving the reaction of 2-arylhydrazononitriles with α-haloacid derivatives to form 4-aminopyrazole-5-carboxylic acid derivatives.

- Multistep synthesis involving coupling of ethyl cyanoacetate with aromatic diazonium salts.

- Reaction with α-chloroacetonitrile yields intermediates that cyclize to pyrazole derivatives.

- This method allows functionalization at the 1-position with aryl groups.

- Provides access to substituted pyrazoles for further derivatization.

While this route is more complex and less direct, it offers versatility for synthesizing substituted analogs useful in advanced research.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical hydrazine + ethyl acetoacetate | Hydrazine, ethyl acetoacetate | Acid catalyst, reflux 70–100°C | Simple, well-established | Moderate yields, purification needed |

| Industrial methyl hydrazine + ethyl cyanoacetate (patent CN105646357A) | 40% methyl hydrazine aqueous solution, ethyl cyanoacetate | Toluene solvent, controlled temp, reflux 2h | High yield, safe, scalable | Requires specific equipment for temperature control |

| Alkylation of pyrazole esters | Pyrazole-3-carboxylic esters, alkyl halides | Basic conditions, polar solvents | Allows N-alkylation | Isomer separation needed, side reactions possible |

| 2-Arylhydrazononitriles + α-haloacid derivatives | Arylhydrazononitriles, α-haloacid derivatives | Multistep, reflux | Versatile for substituted pyrazoles | Complex, less direct |

Research Findings and Optimization Insights

- Temperature Control: Maintaining reaction temperatures between 20–30°C during hydrazine addition prevents side reactions and improves yield.

- Solvent Choice: Toluene is preferred industrially for its ease of removal and environmental profile, whereas DMF or ethanol are common in lab-scale synthesis.

- Stoichiometry: Near 1:1 molar ratio of hydrazine to β-ketoester or cyanoacetate optimizes conversion and minimizes by-products.

- Purification: Recrystallization from ethanol-water mixtures or silica gel chromatography enhances purity, crucial for pharmaceutical applications.

- Environmental Impact: Use of aqueous methyl hydrazine and avoidance of heavy metal catalysts reduce toxicity and waste.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives can react with cyanoacrylates or carbonyl-containing substrates under reflux conditions in polar aprotic solvents like DMF or ethanol. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of hydrazide to carbonyl compound), temperature (80–100°C), and catalyst use (e.g., Pd(PPh₃)₄ for Suzuki couplings). Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

- NMR : ¹H NMR reveals pyrazole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 2.5–3.5 ppm), and amino protons (δ 4.5–5.5 ppm, broad). ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and pyrazole carbons .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions between amino and carboxylic groups). SHELX software is used for refinement, with R-factors < 0.05 indicating high accuracy .

Q. How does the compound’s solubility vary with pH, and what solvents are optimal for reactivity studies?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility. In acidic conditions (pH < 3), the protonated form reduces solubility, while deprotonation (pH > 5) enhances aqueous solubility. Polar aprotic solvents (DMF, DMSO) are ideal for reactions requiring nucleophilic substitution, whereas methanol/water mixtures suit acid-catalyzed condensations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., amino group as nucleophile, carboxylic acid as electrophile). Software like Gaussian or Amsterdam Density Functional (ADF) is used, with solvent effects modeled via COSMO .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, intramolecular hydrogen bonds in the solid state may alter proton chemical shifts. Cross-validate using variable-temperature NMR to assess dynamic effects or compare with theoretical spectra from DFT-optimized geometries .

Q. How does substitution at the pyrazole ring (e.g., 3-propyl vs. 4-nitro groups) influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling (e.g., arylboronic acids) or nitration. Test derivatives against enzyme targets (e.g., cyclooxygenase-2) using in vitro assays (IC₅₀ measurements). Bulky groups (e.g., 3-propyl) may sterically hinder binding, while electron-withdrawing groups (e.g., 4-nitro) enhance electrophilicity at the carboxylic acid, affecting inhibition potency .

Q. What are the challenges in crystallizing this compound, and how are twinning or disorder addressed during refinement?

- Methodological Answer : Twinning arises from multiple crystal domains. Use SHELXL’s TWIN/BASF commands to model twin laws. For disorder, apply PART/SUMP constraints and refine occupancy factors. High-resolution data (< 0.8 Å) and low-temperature (150 K) measurements reduce thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。